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Compound of Interest

Compound Name: Iodoxybenzene

Cat. No.: B1195256 Get Quote

An In-depth Technical Guide to Iodoxybenzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, properties,

synthesis, and applications of iodoxybenzene, a powerful oxidizing agent in organic synthesis.

Chemical Identifiers and Physical Properties
Iodoxybenzene is a hypervalent iodine compound with the chemical formula C₆H₅IO₂. It is a

colorless, crystalline solid that is notable for its strong oxidizing capabilities. However, it is also

an explosive compound, sensitive to heat and impact, requiring careful handling.[1]

Chemical Identifiers
A comprehensive list of chemical identifiers for iodoxybenzene is provided in Table 1. This

information is essential for accurate identification and sourcing of the compound.
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Identifier Type Value

CAS Number 696-33-3

Molecular Formula C₆H₅IO₂

IUPAC Name Iodylbenzene

InChI InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChIKey BDOLQESNFGCNSC-UHFFFAOYSA-N

Canonical SMILES C1=CC=C(C=C1)I(=O)=O

PubChem CID 101840

Physical and Chemical Properties
Key physical and chemical properties of iodoxybenzene are summarized in Table 2.

Property Value

Molecular Weight 236.01 g/mol

Appearance Colorless solid

Melting Point 236-237 °C (explodes)

Solubility in Water 2.8 g/L at 12 °C, ~12 g/L at 100 °C[2]

Topological Polar Surface Area 34.1 Å²

Hydrogen Bond Acceptor Count 2

Experimental Protocols
Detailed methodologies for the synthesis of iodoxybenzene are crucial for its safe and efficient

preparation in a laboratory setting.

Synthesis of Iodoxybenzene from Iodobenzene
This one-step method is often preferred due to its simplicity and relatively high yield.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1195256?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv3p0485
https://www.benchchem.com/product/b1195256?utm_src=pdf-body
https://www.benchchem.com/product/b1195256?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV5P0665
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Iodobenzene (C₆H₅I)

40% Peracetic acid (CH₃CO₃H)

Deionized water

Chloroform (CHCl₃)

Equipment:

500-mL three-necked flask

Reflux condenser

Stirrer

Dropping funnel

Oil bath

Ice bath

Büchner funnel

Procedure:

A 500-mL three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel is

charged with 20.4 g (0.10 mole) of iodobenzene.

The flask is immersed in an oil bath maintained at 35°C.

75 g (65 mL, 0.50 mole) of 40% peracetic acid is added dropwise with vigorous stirring over

a 30-minute period.

After the addition is complete, the reaction mixture is diluted with 80 mL of water.
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The mixture is heated from 35°C to 100°C over a 20-minute period and maintained at 100°C

for 45 minutes.

The flask is then cooled to 0–5°C in an ice bath.

The solid iodoxybenzene is collected on a Büchner funnel and air-dried.

The crude product is purified by grinding it to a powder, macerating it with 70 mL of

chloroform, and filtering. This chloroform wash is repeated.

The purified solid is dried to yield 17–19 g (72–80%) of iodoxybenzene.[1]

Synthesis of Iodoxybenzene from Iodosobenzene
This method involves the disproportionation of iodosobenzene.

Materials:

Iodosobenzene (C₆H₅IO)

Deionized water

Chloroform (CHCl₃)

Equipment:

5-L flask

Steam distillation apparatus

Büchner funnel

Mortar and pestle

Procedure:

In a 5-L flask, 110 g (0.5 mole) of iodosobenzene is made into a thin paste with water.

The mixture is rapidly steam-distilled until all the iodobenzene is removed.
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The contents of the flask are cooled immediately.

The white solid iodoxybenzene is filtered with suction and air-dried at room temperature.

The product is then washed with chloroform and dried again.

The resulting cake is lightly ground in a mortar to facilitate final drying, yielding 54–56 g (92–

95%) of iodoxybenzene.[2]

Quantitative Data
While extensive quantitative data for iodoxybenzene is not readily available in public

databases, likely due to its instability, this section provides available data and data for its

precursor, iodobenzene, for reference.

Spectroscopic Data for Iodobenzene (Precursor)
As a reference, the spectroscopic data for the more stable precursor, iodobenzene, is provided

below.

Spectroscopic Data Values for Iodobenzene (C₆H₅I)

¹H NMR (CDCl₃, 300 MHz), δ (ppm)
7.67 (d, J=7.9 Hz, 2H), 7.30 (t, J=7.7 Hz, 1H),

7.05 (t, J=7.7 Hz, 2H)[3]

¹³C NMR (CDCl₃), δ (ppm) 137.5, 130.1, 129.6, 94.5[4]

IR (neat), ν (cm⁻¹)
3056, 1578, 1472, 1441, 1065, 1013, 991, 733,

689[5]

Mass Spectrum (EI), m/z (%) 204 (M+, 100), 77 (C₆H₅⁺, 80), 51 (32)[6][7]

Note: Spectroscopic data for iodoxybenzene is not readily available in public spectral

databases. Researchers should perform their own analyses upon synthesis.

Mandatory Visualizations
Experimental Workflow: Synthesis of Iodoxybenzene
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The following diagram illustrates the key steps in the synthesis of iodoxybenzene from

iodobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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